molecular formula C₂₆H₃₈N₂O₅ B130393 Perindopril Benzyl Ester CAS No. 122454-52-8

Perindopril Benzyl Ester

Cat. No.: B130393
CAS No.: 122454-52-8
M. Wt: 458.6 g/mol
InChI Key: ZNAYHAPFFQRGES-UHFFFAOYSA-N
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Description

Perindopril Benzyl Ester is a chemical compound derived from perindopril, an angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and heart failure. The benzyl ester form is often used in the synthesis and study of perindopril due to its stability and ease of handling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Perindopril Benzyl Ester typically involves the esterification of perindopril with benzyl alcohol. This process can be catalyzed by acidic or basic conditions. One common method involves the use of a strong acid like hydrochloric acid or sulfuric acid to catalyze the reaction between perindopril and benzyl alcohol, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Perindopril Benzyl Ester undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form perindopril and benzyl alcohol.

    Oxidation: Oxidative conditions can lead to the formation of various oxidized derivatives of this compound.

    Substitution: The ester group in this compound can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

Perindopril Benzyl Ester has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: Used as an intermediate in the synthesis of perindopril and its derivatives.

    Biology: Studied for its interactions with biological molecules and its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for studying the pharmacokinetics and pharmacodynamics of perindopril.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

Perindopril Benzyl Ester, like perindopril, acts as an inhibitor of the angiotensin-converting enzyme. This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .

Comparison with Similar Compounds

Perindopril Benzyl Ester can be compared with other angiotensin-converting enzyme inhibitors such as enalapril, lisinopril, and ramipril.

    Enalapril: Similar mechanism of action but differs in its pharmacokinetic properties.

    Lisinopril: Does not require metabolic activation, unlike this compound.

    Ramipril: Known for its longer duration of action compared to this compound.

The uniqueness of this compound lies in its specific ester form, which provides stability and ease of synthesis, making it a valuable intermediate in pharmaceutical research and development .

Biological Activity

Perindopril Benzyl Ester is a derivative of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and clinical implications.

This compound functions primarily as an ACE inhibitor. It inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition results in decreased levels of angiotensin II, leading to vasodilation and a subsequent reduction in blood pressure. The compound is hydrolyzed in vivo to produce Perindoprilat, the active metabolite responsible for its therapeutic effects .

Key Mechanisms:

  • Inhibition of ACE: Reduces angiotensin II production.
  • Increased Bradykinin Levels: Prevents the degradation of bradykinin, promoting vasodilation.
  • Renin-Angiotensin-Aldosterone System Modulation: Alters fluid balance and vascular resistance .

Pharmacokinetics

This compound is characterized by its pharmacokinetic properties:

  • Absorption: Rapidly absorbed following oral administration.
  • Metabolism: Converted to Perindoprilat through hydrolysis.
  • Half-life: Approximately 24 hours, allowing for once-daily dosing.
  • Tissue Affinity: Exhibits high lipophilicity, enhancing tissue penetration and efficacy .

Comparative Analysis with Other ACE Inhibitors

The following table compares this compound with other ACE inhibitors regarding their potency, half-life, and pharmacokinetic profiles:

ACE InhibitorPotency (ID50)Plasma Half-life (h)Lipophilicity
Perindoprilat0.40 µmol/L10++
LisinoprilNA12NA
Enalaprilat1.00 µmol/L11+
Ramiprilat0.08 µmol/L>50++
Captopril15.00 µmol/L2+

Note: Potency is measured as ID50, the concentration required to inhibit 50% of ACE activity .

Hypertension Management

This compound has demonstrated significant efficacy in lowering blood pressure in hypertensive patients. A study involving patients treated with Perindopril showed a reduction in supine systolic blood pressure (SBP) and diastolic blood pressure (DBP) by approximately 10-15 mmHg after consistent dosage over several weeks .

Cardiovascular Outcomes

A pooled analysis from trials such as ADVANCE and PROGRESS indicated that patients on a Perindopril-based regimen experienced lower rates of cardiovascular events compared to those on placebo. The primary endpoint—comprising cardiovascular mortality, nonfatal myocardial infarction (MI), and stroke—showed a significant reduction in the incidence of these events among patients receiving Perindopril .

Case Study Example:
In a clinical trial involving 29,463 patients with vascular disease:

  • Primary Endpoint Events:
    • Placebo Group: 13.5% experienced events.
    • Perindopril Group: 11.1% experienced events.
  • Hazard Ratio: 0.80 (95% CI: 0.74–0.87), indicating a significant protective effect against major cardiovascular events when treated with Perindopril .

Adverse Effects

The adverse effects associated with this compound are similar to those observed with other ACE inhibitors:

  • Common Events: Cough, dizziness, fatigue.
  • Serious Events: Angioedema (rare).
  • Management: Monitoring is essential, especially in patients with renal impairment or those on diuretics .

Properties

IUPAC Name

benzyl 1-[2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O5/c1-4-11-21(25(30)32-5-2)27-18(3)24(29)28-22-15-10-9-14-20(22)16-23(28)26(31)33-17-19-12-7-6-8-13-19/h6-8,12-13,18,20-23,27H,4-5,9-11,14-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAYHAPFFQRGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60554973
Record name Benzyl 1-{2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl}octahydro-1H-indole-2-carboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122454-52-8
Record name Benzyl 1-{2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl}octahydro-1H-indole-2-carboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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